N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
CAS No.:
Cat. No.: VC15962839
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | N-pyrazin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine |
| Standard InChI | InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15) |
| Standard InChI Key | FKYRWFHMDUNESV-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12CC(CO2)NC3=NC=CN=C3 |
Introduction
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound characterized by its unique spirocyclic structure, which includes a pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in inhibiting specific protein interactions related to cancer progression.
Biological Activities and Potential Applications
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Cancer Therapy: Research indicates that N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine exhibits promising biological activities, particularly in inhibiting specific protein interactions related to cancer progression. For instance, it has been investigated as an inhibitor of the menin-mixed lineage leukemia interaction, which is significant in the context of leukemia treatment.
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Pharmacological Studies: Interaction studies have focused on understanding how the compound binds to its biological targets. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy provide insights into binding affinities and kinetics, crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine | C12H16N4O | Contains a pyrazine moiety, potential therapeutic applications in cancer therapy. |
| N-(Pyrimidin-2-yl)-1-octa-spiro[4.5]decan-3-amines | CHNO | Contains a pyrimidine instead of pyrazine. |
| 1-Oxa-spiro[4.5]decane derivatives | Varies | General class with diverse biological activities. |
| 2-Aminopyridine derivatives | CHN | Exhibits different pharmacological properties. |
Future Research Directions
Future research should focus on optimizing the synthesis of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine for higher yields and purity, as well as conducting extensive in vivo studies to validate its potential therapeutic applications. Additionally, exploring its interactions with other biological targets could reveal broader therapeutic potential.
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